molecular formula C14H18Cl2N2O B5398303 N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide

N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide

Cat. No.: B5398303
M. Wt: 301.2 g/mol
InChI Key: RFENEHUZVCEKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a piperidine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of 2,3-dichloroaniline with 2,6-dimethylpiperidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by blocking their catalytic sites or alter receptor signaling pathways by binding to receptor sites .

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide
  • N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide
  • 2,3-dichlorophenylpiperazine

Comparison: N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the carboxamide group. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the carboxamide group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for research applications .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-9-5-3-6-10(2)18(9)14(19)17-12-8-4-7-11(15)13(12)16/h4,7-10H,3,5-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFENEHUZVCEKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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